Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(dimethylamino)ethanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and ether functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis, while the ether group can participate in nucleophilic substitution reactions . These reactions are facilitated by the presence of the dimethylamino group, which can act as a nucleophile or base .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: This compound has a similar structure but contains an amino group instead of a dimethylamino group.
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound contains a hydroxy group instead of a dimethylamino group.
Uniqueness
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is unique due to the presence of the dimethylamino group, which imparts different reactivity and properties compared to similar compounds . This makes it valuable in specific synthetic applications where the dimethylamino group is required .
Properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTQQOHNSMOEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564499 |
Source
|
Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133803-62-0 |
Source
|
Record name | 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133803-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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